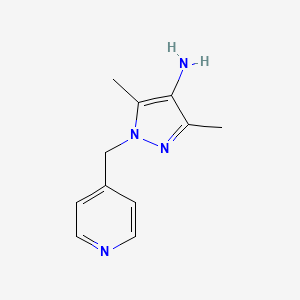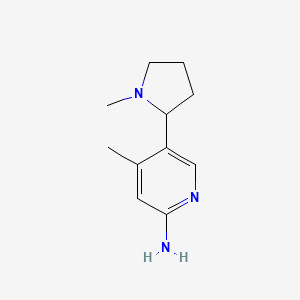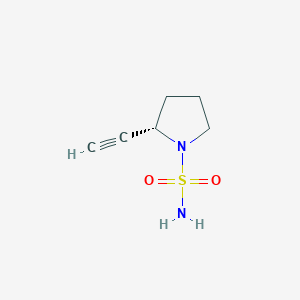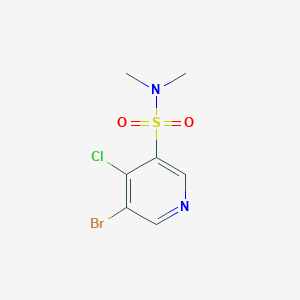![molecular formula C9H5F3S B11815404 2-(Trifluoromethyl)benzo[B]thiophene CAS No. 109272-30-2](/img/structure/B11815404.png)
2-(Trifluoromethyl)benzo[B]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[B]thiophene is an organic compound with the molecular formula C9H5F3S. It is a derivative of benzothiophene, where a trifluoromethyl group is attached to the second position of the benzothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[B]thiophene can be achieved through several methods. One common approach involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. This reaction typically requires the presence of a base such as triethylamine and is conducted under microwave irradiation at elevated temperatures .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and catalytic processes are preferred due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)benzo[B]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzothiophenes, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzo[B]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[B]thiophene varies depending on its application. In biological systems, it interacts with specific molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, leading to anti-inflammatory and immunoregulatory effects . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)benzo[B]thiophene can be compared with other fluorinated thiophenes and benzothiophenes:
2-Fluorobenzo[B]thiophene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiophene: Lacks the benzene ring, resulting in different electronic properties and uses.
Benzothiophene: The parent compound without any fluorine substitution.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and distinct reactivity, making it a valuable compound in various fields .
Propiedades
Número CAS |
109272-30-2 |
|---|---|
Fórmula molecular |
C9H5F3S |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H |
Clave InChI |
VDGFPDPLCSLSAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)






![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)



